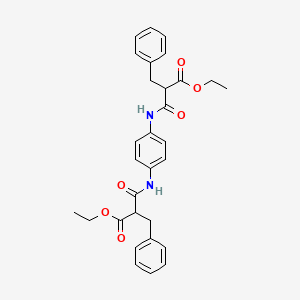![molecular formula C17H12ClNO3S B4924170 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4924170.png)
5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione, also known as TZD, is a thiazolidinedione derivative that has gained much attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound has been found to exhibit a range of biological activities, including antidiabetic, antihypertensive, anti-inflammatory, and anticancer properties. In
作用机制
The mechanism of action of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves its interaction with various cellular targets. This compound binds to PPARγ, a nuclear receptor that regulates glucose and lipid metabolism, leading to increased insulin sensitivity and decreased blood glucose levels. This compound also inhibits the renin-angiotensin system by blocking the angiotensin II type 1 receptor, resulting in vasodilation and decreased blood pressure. Furthermore, this compound inhibits NF-κB, a transcription factor that regulates inflammation and immune responses, leading to reduced inflammation. Finally, this compound induces apoptosis by activating caspases, which are enzymes that promote cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. This compound has been found to regulate glucose and lipid metabolism, leading to improved insulin sensitivity and decreased blood glucose levels. It also has antihypertensive effects by reducing blood pressure and inhibiting the renin-angiotensin system. Additionally, this compound has anti-inflammatory and anticancer properties, which may be beneficial in treating various diseases.
实验室实验的优点和局限性
One advantage of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is its wide range of biological activities, which makes it a promising compound for drug discovery and development. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of this compound is its potential toxicity, which may limit its clinical applications. Furthermore, this compound may exhibit off-target effects, which may complicate its use in lab experiments.
未来方向
There are several future directions for the study of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. One potential application is in the treatment of diabetes, as this compound has been found to improve insulin sensitivity and regulate glucose metabolism. Additionally, this compound may have applications in the treatment of hypertension, inflammation, and cancer, although further research is needed to fully understand its potential in these areas. Finally, future studies may focus on improving the safety and efficacy of this compound, as well as developing new derivatives with improved biological activities.
合成方法
The synthesis of 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves the condensation of 2-chlorobenzaldehyde with 2-aminobenzoic acid in the presence of acetic anhydride and sodium acetate to yield the intermediate 2-[(2-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol to form the final product, this compound. The synthesis method has been optimized to yield high purity and yield of this compound.
科学研究应用
5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidiabetic activity by activating peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism. This compound has also been shown to have antihypertensive effects by inhibiting the renin-angiotensin system. Additionally, this compound has been found to possess anti-inflammatory and anticancer properties by inhibiting nuclear factor kappa B (NF-κB) and inducing apoptosis, respectively.
属性
IUPAC Name |
(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-13-7-3-1-6-12(13)10-22-14-8-4-2-5-11(14)9-15-16(20)19-17(21)23-15/h1-9H,10H2,(H,19,20,21)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMDLXPVEQZQLA-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=C3C(=O)NC(=O)S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C\3/C(=O)NC(=O)S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4924093.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4924106.png)
![5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4924108.png)


![4-(2,4-dichlorophenyl)-6-(1-pyrrolidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4924131.png)
![3-chloro-N-({[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4924135.png)
![diethyl {[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malonate](/img/structure/B4924146.png)
![N-[5-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4924153.png)
![N-(sec-butyl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4924159.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide]](/img/structure/B4924164.png)
![benzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4924172.png)
![methyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4924182.png)
